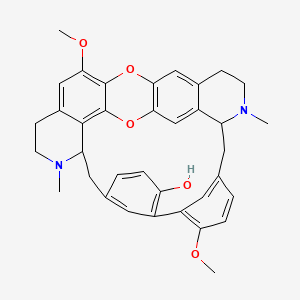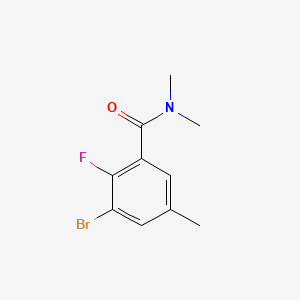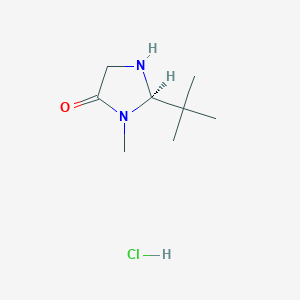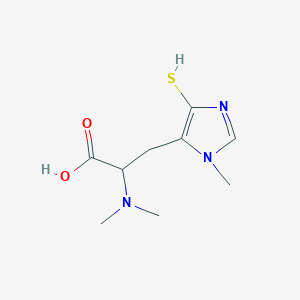![molecular formula C17H16 B14079594 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of fully saturated bicyclic naphthalene derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The bicyclic structure allows for specific spatial orientation, which can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}benzene
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}anthracene
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}phenanthrene
Uniqueness
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is unique due to its combination of a bicyclic structure with a naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring specific structural features and reactivity profiles.
Propriétés
Formule moléculaire |
C17H16 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]hept-5-enyl)naphthalene |
InChI |
InChI=1S/C17H16/c1-2-4-14-11-16(8-7-13(14)3-1)17-10-12-5-6-15(17)9-12/h1-8,11-12,15,17H,9-10H2 |
Clé InChI |
HWHFWPFOFITIAE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)





![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)




